1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine
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Overview
Description
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings fused together, with a pyrrolidine ring attached at the 5-position of the pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or ethanol .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, dimethylformamide.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazine: Known for its use in medicinal chemistry and material science.
Uniqueness: 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine stands out due to its unique combination of pyrazole, pyrimidine, and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H12N4/c1-2-7-13(6-1)9-4-8-14-10(12-9)3-5-11-14/h3-5,8H,1-2,6-7H2 |
InChI Key |
RUULJSJFDZPJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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